(6-Ethoxy-4-methylpyridin-3-yl)boronic acid
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Overview
Description
(6-Ethoxy-4-methylpyridin-3-yl)boronic acid is an organic compound with the molecular formula C8H12BNO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a pyridine ring substituted with ethoxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethoxy-4-methylpyridin-3-yl)boronic acid typically involves the reaction of 6-ethoxy-4-methylpyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, where the pyridine derivative is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (6-Ethoxy-4-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to other boron-containing compounds.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products: The major products formed from these reactions include various boronic esters, borates, and coupled organic molecules, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(6-Ethoxy-4-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (6-Ethoxy-4-methylpyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various organic and inorganic molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating a range of chemical transformations. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
- 6-Methylpyridine-3-boronic acid
- Phenylboronic acid
- 4-Methylphenylboronic acid
Comparison: (6-Ethoxy-4-methylpyridin-3-yl)boronic acid is unique due to the presence of both ethoxy and methyl substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler boronic acids like phenylboronic acid, it offers additional functional groups that can participate in or influence chemical transformations .
Biological Activity
(6-Ethoxy-4-methylpyridin-3-yl)boronic acid, with the CAS number 1256355-37-9, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. However, its biological activity extends beyond mere synthetic utility, influencing various biochemical pathways and showing promise in therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as an enzyme inhibitor, particularly affecting proteases and kinases, which are crucial in numerous cellular processes. The boronic acid functional group allows for reversible covalent bonding with serine and cysteine residues in enzymes, leading to inhibition of their activity.
Biological Applications
- Cancer Research : Studies have indicated that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity, which is vital for regulating protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in malignant cells.
- Diabetes Treatment : Some research suggests that boronic acids can influence glucose metabolism. They have been investigated for their potential use in developing drugs aimed at improving insulin sensitivity or regulating blood sugar levels.
- Antimicrobial Activity : Preliminary studies have shown that certain boronic acid derivatives possess antimicrobial properties. This is hypothesized to be due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Research Findings and Case Studies
Recent studies have explored the efficacy of this compound in various biological assays:
Table 1: Summary of Biological Activity Studies
Study Reference | Biological Target | Observed Effect | IC50 Value (nM) |
---|---|---|---|
CSF1R | Inhibition | <5 | |
EGFR | Low Activity | 20 | |
Proteasome | Induction of Apoptosis | Not Specified |
- CSF1R Inhibition : In a study evaluating a series of pyridine derivatives, this compound demonstrated potent inhibition against the colony-stimulating factor 1 receptor (CSF1R), a target implicated in various cancers and inflammatory diseases .
- Proteasome Inhibition : The compound has also been assessed for its ability to inhibit the proteasome, leading to increased levels of pro-apoptotic proteins within cancer cells. This mechanism underlies its potential as an anticancer agent .
- Synergistic Effects : When combined with other therapeutic agents, this compound may enhance the overall therapeutic efficacy against resistant cancer cell lines, suggesting a role in combination therapies.
The synthesis of this compound typically involves the borylation of the corresponding pyridine derivative through methods such as halogen-metal exchange followed by borylation . The compound's structure allows it to participate in various organic reactions, making it a versatile building block for more complex molecules.
Properties
IUPAC Name |
(6-ethoxy-4-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-13-8-4-6(2)7(5-10-8)9(11)12/h4-5,11-12H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAACOMLXVNTIQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681858 |
Source
|
Record name | (6-Ethoxy-4-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-37-9 |
Source
|
Record name | (6-Ethoxy-4-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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